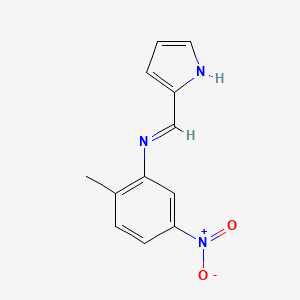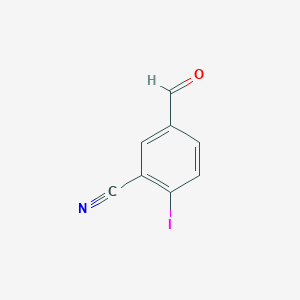![molecular formula C5H8N2S B14804315 2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole CAS No. 16263-67-5](/img/structure/B14804315.png)
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is known for its significant biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole can be achieved through several methods. One common approach involves the reaction of imidazoline-2-thiol derivatives with unsaturated or halogenated acids and esters . For example, imidazoline-2-thiol can react with acetylenedicarboxylic acid and its dimethyl ester to form derivatives of 5,6-dihydroimidazo[2,1-b]thiazole-3(2H)-one . Another method involves the reaction of ethyl 2-chloro- and 4-bromoacetoacetate with imidazoline-2-thiol, resulting in derivatives of 5,6-dihydroimidazo[2,1-b]thiazole with retention of the ethoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of solvents like chloroform and toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to stimulate the production of interleukin-1 (IL-1) and activate macrophages, which contribute to its immunomodulating effects . Additionally, its anthelmintic activity is attributed to its ability to interfere with the energy metabolism of parasitic worms .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic and immunomodulator, which is the laevo-isomer of this compound.
Thiazole Derivatives: These include compounds like sulfathiazole and ritonavir, which also exhibit significant biological activities.
Imidazothiazole Derivatives: Compounds like 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivatives, which possess immunomodulating, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of biological activities, making it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
16263-67-5 |
|---|---|
Molekularformel |
C5H8N2S |
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H8N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H2 |
InChI-Schlüssel |
NGKOCETVOBCCII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCSC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B14804236.png)
![2-(tert-Butyl) 7-methyl 8-chloro-1H-pyrrolo[3,2,1-ij]quinazoline-2,7(3H)-dicarboxylate](/img/structure/B14804248.png)



![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
![4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzoic acid](/img/structure/B14804265.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide](/img/structure/B14804269.png)
![tert-Butyl ((1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)methyl)carbamate](/img/structure/B14804281.png)
![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)

